molecular formula C9H12O3S B128698 Ethyl p-toluenesulfonate CAS No. 80-40-0

Ethyl p-toluenesulfonate

Cat. No.: B128698
CAS No.: 80-40-0
M. Wt: 200.26 g/mol
InChI Key: VRZVPALEJCLXPR-UHFFFAOYSA-N
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Description

Ethyl p-toluenesulfonate (EPTS), also known as ethyl tosylate, is an organosulfonate ester with the chemical formula C₉H₁₂O₃S. It is widely used as an alkylating agent in organic synthesis, particularly for introducing ethyl groups into nucleophilic substrates such as amines, alcohols, and thiols . Structurally, it consists of a p-toluenesulfonyl (tosyl) group linked to an ethyl moiety, rendering it a potent electrophile.

EPTS is synthesized via the reaction of p-toluenesulfonyl chloride with ethanol under controlled conditions . Its applications span pharmaceuticals, agrochemicals, and materials science. Notably, it serves as a reagent in the preparation of N-ethyl sulfonamides , ionic liquids , and prodrug intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl p-toluenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent, which helps to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Ethyl p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

EPTS is primarily used as an alkylating agent in organic synthesis. It introduces ethyl groups into various molecules, facilitating the formation of complex organic compounds.

Key Reactions:

  • Nucleophilic Substitution: EPTS can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles like amines or thiols.
  • Hydrolysis: In aqueous solutions, EPTS can hydrolyze to form p-toluenesulfonic acid and ethanol .

Biochemical Research

In biochemical studies, EPTS is employed to modify biomolecules, influencing their biological activity. Its ability to introduce ethyl groups can alter protein function and gene expression.

Biochemical Effects:

  • Known to cause irritation to skin, eyes, and respiratory systems upon exposure.
  • Demonstrated marginal mutagenesis in Drosophila when applied orally but was more mutagenic upon injection .

Pharmaceutical Manufacturing

EPTS plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It has been utilized in developing extraction methods for methyl and ethyl esters of various sulfonic acids in APIs using solid-phase micro-extraction coupled with gas chromatography-mass spectrometry (GC-MS) techniques .

Case Study 1: Determination of Genotoxic Impurities

A study developed a sensitive HPLC/UV method for detecting trace levels of EPTS as a potential genotoxic impurity in Pemetrexed sodium API. The method achieved a limit of detection (LOD) of 0.15 ppm and a limit of quantitation (LOQ) of 0.5 ppm, demonstrating its specificity and accuracy for routine analysis .

Case Study 2: Synthesis of Diethyl Ethylphosphonate

EPTS was used in synthesizing diethyl ethylphosphonate (DEEP), a flame retardant. This reaction showcases EPTS's efficiency as an alkylating agent compared to other alternatives due to its ease of separation from products, which can reduce production costs.

Mechanism of Action

The mechanism of action of ethyl p-toluenesulfonate involves its ability to act as an alkylating agent. It reacts with nucleophilic sites on molecules, such as amines, thiols, and hydroxyl groups, to form covalent bonds. This alkylation process can modify the structure and function of the target molecules, leading to various chemical and biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl p-toluenesulfonate belongs to the sulfonate ester family, which includes derivatives with varying alkyl chains (methyl, propyl, isopropyl, butyl) and aromatic groups (benzenesulfonate, p-toluenesulfonate). Key structural analogs include:

  • Mthis compound (MPTS) : Smaller methyl group, higher reactivity.
  • Propyl/isopropyl p-toluenesulfonate : Bulkier alkyl chains, reduced electrophilicity.
  • Butyl p-toluenesulfonate : Lower solubility, slower reaction kinetics.

Physicochemical Properties

Table 1: Analytical Parameters of Sulfonate Esters in LC-MS/MS Analysis

Compound Retention Time (min) LOQ (ng) LOD (ng) Linear Range (ng/mL) Recovery (%) RSD (%)
Mthis compound 1.07 1.5 0.5 1.5–100 98.2–103.3 1.4–9.2
This compound 1.15 2.0 1.0 2–100 100.1–106.2 2.4–15.0
Propyl p-toluenesulfonate 1.04 2.0 1.0 2–100 92.0–101.1 3.1–17.9
Isopropyl p-toluenesulfonate 1.12 2.0 1.0 2–100 90.4–99.1 1.9–14.1
Butyl p-toluenesulfonate 1.15 1.5 0.5 1.5–100 97.5–105.2 1.4–12.2

Key Observations :

  • Reactivity: MPTS exhibits higher reactivity due to the smaller methyl group, enabling faster alkylation but greater genotoxic risk . EPTS balances moderate reactivity with synthetic utility.
  • Solubility : Longer alkyl chains (e.g., butyl) reduce aqueous solubility, complicating purification .
  • Detection : EPTS has a higher LOQ (2 ng) compared to MPTS (1.5 ng) but is more detectable than bulkier analogs like isopropyl .

Toxicity and Regulatory Considerations

  • Genotoxicity: MPTS and EPTS are both GTIs, but MPTS has a lower threshold due to higher reactivity .
  • Regulatory Limits : The TTC (threshold of toxicological concern) for both is 3 ppm in APIs .
  • Analytical Challenges : EPTS requires sensitive LC-MS/MS methods for trace detection, with LOQs as low as 0.2 ng .

Research Findings and Industrial Relevance

  • Pharmaceuticals : EPTS is critical in synthesizing prodrugs (e.g., prostaglandin intermediates ) but requires rigorous impurity profiling .
  • Catalysis : Pyridinium p-toluenesulfonate (a related salt) is a mild acid catalyst, contrasting with EPTS’s alkylating role .
  • Material Science : Ionic liquids derived from EPTS exhibit tunable hydrophobicity for micellar catalysis .

Biological Activity

Ethyl p-toluenesulfonate (EPTS), an organic compound with the molecular formula C9H12O3S, is a sulfonate ester derived from p-toluenesulfonic acid and ethanol. It is primarily utilized in organic synthesis as an alkylating agent and is involved in various biochemical reactions. This article explores the biological activity of EPTS, including its mechanisms of action, potential genotoxicity, and applications in pharmaceutical manufacturing.

EPTS is synthesized by reacting p-toluenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs in an aprotic solvent to facilitate the formation of the ester bond. The compound has a boiling point of 158-162 °C at 10 mmHg and a melting point of 29-33 °C, indicating its stability under standard laboratory conditions .

Target and Mode of Action

As an alkylating agent, EPTS can modify biomolecules by introducing ethyl groups into various substrates. This modification can alter the biological activity of proteins and nucleic acids, potentially leading to changes in cellular function and gene expression. The reactivity of EPTS is influenced by environmental factors such as pH, temperature, and the presence of other nucleophiles.

Biochemical Effects

EPTS has been shown to cause irritation to the skin, eyes, and respiratory system upon exposure. Additionally, it can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles like amines or thiols. Hydrolysis of EPTS can occur under acidic or basic conditions, resulting in the formation of p-toluenesulfonic acid and ethanol .

Genotoxic Potential

Recent studies have highlighted concerns regarding the genotoxicity of EPTS. It has been identified as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes. A study established a threshold limit for EPTS at 3 ppm based on its maximum daily dose in active pharmaceutical ingredients (APIs). The limit of detection (LOD) for EPTS was found to be 0.5 ppm using high-performance liquid chromatography (HPLC) techniques .

Case Studies on Genotoxicity

  • HPLC Method Development : A sensitive HPLC/UV method was developed to quantify EPTS alongside other PGIs in APIs. The method demonstrated high specificity and accuracy, facilitating the monitoring of genotoxic impurities during drug development .
  • Regulatory Perspectives : Regulatory agencies like the International Council for Harmonisation (ICH) have set guidelines for acceptable limits of genotoxic impurities, including EPTS. A TTC value of 1.5 µg/day has been suggested for individual genotoxic impurities over prolonged exposure periods .

Applications in Pharmaceutical Manufacturing

EPTS plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to act as an alkylating agent makes it valuable for modifying biomolecules in drug development processes . However, its potential genotoxic effects necessitate stringent monitoring and control strategies during manufacturing.

Comparative Analysis with Similar Compounds

CompoundUseGenotoxicity Potential
This compoundAlkylating agentYes
Isopropyl p-toluenesulfonateAlkylating agentYes
Ethyl methanesulfonateAlkylating agentYes
Methyl methanesulfonateAlkylating agentYes

The comparison indicates that while all these compounds serve similar functions as alkylating agents, they share a common concern regarding their genotoxic potential.

Q & A

Q. What analytical methods are recommended for detecting ethyl p-toluenesulfonate (EPTS) in pharmaceutical products, and how are they optimized?

EPTS is commonly analyzed using HPLC-MS/MS or LC-MS due to its genotoxic nature and low permissible limits. Key parameters include:

  • Column selection : Zorbax Eclipse XDB C18 or similar reversed-phase columns for optimal separation .
  • Mobile phase : Acetonitrile and ammonium acetate buffer (pH 7.0) to enhance ionization in positive ion mode .
  • Detection limits : Studies report LOQs ranging from 0.03 ng (in medroxyprogesterone acetate) to 1 ng (in escitalopram oxalate), influenced by matrix complexity and instrument sensitivity .
  • Validation : Recovery rates (98–101%) and RSDs (<5%) are validated using spiked samples, with calibration curves spanning 0.05–5 μg/mL .

Q. How can researchers validate an LC-MS method for EPTS quantification while addressing matrix interferences?

Advanced validation requires:

  • Matrix-matched calibration : Compensate for ion suppression/enhancement by spiking EPTS into the target matrix (e.g., drug substance) .
  • Robustness testing : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess method stability .
  • Cross-validation : Compare results with alternative techniques like GC-MS or NMR when contradictory data arise (e.g., LOQ discrepancies) .

Q. Why is EPTS classified as a genotoxic impurity, and how does its alkylation mechanism impact risk assessment?

EPTS is a DNA-alkylating agent that reacts with nucleophilic sites (e.g., guanine N7), forming mutagenic adducts . Its reactivity is influenced by:

  • Solvent polarity : Higher reactivity in aprotic solvents (e.g., ethyl acetate) due to enhanced electrophilicity .
  • By-product analysis : Diethyl ether formation in ethanolic solutions confirms competing hydrolysis pathways, necessitating kinetic studies to model impurity accumulation .

Q. How do synthetic applications of EPTS in ionic liquid synthesis optimize reaction efficiency?

EPTS serves as an alkylating agent in synthesizing imidazolium-based ionic liquids (e.g., 1-dodecyl-3-methylimidazolium p-toluenesulfonate):

  • Reaction conditions : Stirring at 50°C in ethyl acetate for 3 hours yields 85% product, with recrystallization ensuring high purity .
  • Stoichiometry : A 1:1.05 molar ratio of EPTS to dodecylimidazole minimizes unreacted starting material .
  • Characterization : Elemental analysis (C, H, N) and melting point (97°C) confirm structural integrity .

Q. What experimental strategies resolve discrepancies in reported EPTS detection limits across studies?

Discrepancies in LOQs (e.g., 0.03 ng vs. 1 ng) arise from:

  • Instrument sensitivity : Triple quadrupole MS detectors offer lower LOQs than single quadrupole systems .
  • Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) reduces matrix complexity, improving detectability .
  • Column particle size : Sub-2 μm particles in UPLC columns enhance resolution and sensitivity compared to 3–5 μm HPLC columns .

Q. What safety protocols are critical when handling EPTS in laboratory settings?

EPTS requires stringent precautions due to its toxicity:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis or high-temperature processes .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. How can researchers design kinetic studies to assess EPTS stability in drug formulations?

  • Accelerated degradation : Expose EPTS to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
  • Rate constants : Calculate using pseudo-first-order kinetics under varying pH and solvent conditions .
  • Activation energy : Determine via Arrhenius plots to predict shelf-life and storage requirements .

Q. What role does EPTS play in mechanistic studies of SN2 reactions?

EPTS is a model substrate for studying:

  • Steric effects : Bulky substituents on the sulfonate group reduce reaction rates with nucleophiles (e.g., n-BuNH2) .
  • Isotope effects : β-deuterium kinetic isotope effects (KIEs) elucidate transition-state geometry in alkylation reactions .

Properties

IUPAC Name

ethyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
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InChI Key

VRZVPALEJCLXPR-UHFFFAOYSA-N
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Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C
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Molecular Formula

C9H12O3S
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DSSTOX Substance ID

DTXSID2058833
Record name Benzenesulfonic acid, 4-methyl-, ethyl ester
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Molecular Weight

200.26 g/mol
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Physical Description

Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline]
Record name Ethyl p-methylbenzenesulfonate
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Boiling Point

173 °C @ 15 MM HG
Record name ETHYL P-METHYLBENZENESULFONATE
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Flash Point

316 °F
Record name ETHYL P-METHYLBENZENESULFONATE
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Solubility

INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE
Record name ETHYL P-METHYLBENZENESULFONATE
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Density

1.17
Record name ETHYL P-METHYLBENZENESULFONATE
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Vapor Pressure

0.000241 [mmHg]
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Color/Form

MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE

CAS No.

80-40-0
Record name Ethyl p-toluenesulfonate
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Melting Point

33 °C
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Synthesis routes and methods

Procedure details

A portion of the crude 2-(imidazol-1-yl)ethanol (10 g, 89 mmol) and triethylamine (10.1 g, 100 mmol) were dissolved in methylene chloride (250 ml), tosyl chloride (17.5 g, 92 mmol) was added over 5 minutes as a solid, giving an exotherm to reflux. The reaction was stirred for 30 minutes at ambient temperature then quenched into 250 ml of 1M hydrogen chloride and 250 ml of methylene chloride. The organic phase was washed with brine and dried by passing it through a phase separator paper. Removal of the solvent by evaporation and purification by flash chromatography using methylene chloride/methanol/ammonia (100/10/1) gave 2-(imidazo]-1-yl)ethyl paratoluene sulphonate (10.95 g, 46%, impure). 4-Hydroxy-5-methoxy-2-nitrobenzamide (3 g, 15.3 mmol), (prepared as described for the starting material in Example 23), and 2-(imidazol-1-yl)ethyl paratoluene sulphonate (7 g, impure) were mixed in the presence of potassium carbonate (5 g, 72 mmol) and anhydrous DMF (20 ml) and heated at 100° C. for 3 hours. The reaction mixture was allowed to cool to ambient temperature and the DMF was removed by evaporation. The residue was resuspended in methylene chloride/methanol/ammnonia (100/10/1) and silica (15 g) was added. The solvent was removed by evaporation and the resulting powder was placed on the top of a silica gel column and eluted using first methylene chloride and slowly increasing the solvent polarity up to methylene chloride/methanol/ammnonia (100/10/1). Removal of the solvent by evaporation gave 4-(2-(imidazol-1-yl)ethoxy)-5-methoxy-2-nitrobenzaride as a cream solid (2.53 g, 55%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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